molecular formula C16H19N3O4 B2493779 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-64-5

8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Katalognummer: B2493779
CAS-Nummer: 941970-64-5
Molekulargewicht: 317.345
InChI-Schlüssel: WTROPKYIUGAZEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Chemical Synthesis Innovations

The compound has been utilized in the synthesis of imidazole spiro compounds and triazaspiro decane diones, showcasing its versatility in creating diverse heterocyclic structures. For instance, 5-Alkoxycarbonyl-substituted 1H-pyrrole-2,3-diones react with phenylurea, undergoing cyclization in the presence of sodium methoxide, leading to various spiro and triazaspiro compounds with potential pharmacological activities (Dubovtsev et al., 2016). Similarly, three-component heterocyclization involving 5-(arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones with aldehydes and amino acids synthesized previously unknown substituted 4-aryl-2,7,9-triazaspiro[4.5]decane-6,8,10-triones (Tyrkov, Yurtaeva, & Dan’kova, 2017).

Crystal Structure Analysis

Crystal and Molecular Structure

Studies on the crystal structures of related compounds provide insights into their molecular configurations and potential for further chemical modifications. For example, analysis of the crystal structure of certain triazaspiro[4.5]decane derivatives offers valuable information for designing new compounds with enhanced properties (Rohlíček et al., 2010).

Antimicrobial Applications

Antimicrobial and Detoxification

A novel N-halamine precursor based on a triazaspiro[4.5]decane derivative has been developed for antimicrobial and detoxification purposes, demonstrating the compound's potential in creating functional materials for healthcare and environmental applications (Ren et al., 2009).

Wirkmechanismus

Target of Action

The primary target of 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a core component of the necroptosis signaling pathway, which is a type of programmed cell death involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

The compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket of RIPK1 and form T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby affecting the necroptosis signaling pathway .

Biochemical Pathways

The compound affects the necroptosis signaling pathway . Necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, RIPK1, RIPK3, and mixed lineage kinase domain-like (MLKL) are key components in the necroptosis signaling pathway . By inhibiting RIPK1, the compound disrupts this pathway, potentially affecting various diseases related to necroptosis .

Result of Action

The inhibition of RIPK1 by the compound disrupts the necroptosis signaling pathway . This disruption can potentially lead to changes in cell death processes, affecting the progression of various diseases related to necroptosis .

Eigenschaften

IUPAC Name

8-(4-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-18-14(21)16(17-15(18)22)7-9-19(10-8-16)13(20)11-3-5-12(23-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTROPKYIUGAZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.